molecular formula C18H13Cl2NO2 B1420658 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160263-33-1

6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride

Cat. No. B1420658
M. Wt: 346.2 g/mol
InChI Key: GJALSQCZVQBUQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C18H13Cl2NO2 and a molecular weight of 346.21 . It is used in proteomics research .


Synthesis Analysis

Quinoline, the core structure of this compound, has been synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride consists of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety . It also contains a chloro group at the 6th position, an ethoxyphenyl group at the 2nd position, and a carbonyl chloride group at the 4th position .

Scientific Research Applications

Structural and Optical Properties of Quinoline Derivatives

6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride, a quinoline derivative, has been studied for its structural and optical properties. Research indicates that these compounds are polycrystalline in powder form and form nanocrystallites in an amorphous matrix upon thermal deposition to create thin films. Their optical properties, determined through spectrophotometer measurements, include absorption parameters, molar extinction coefficient, oscillator strength, and electric dipole strength (Zeyada, El-Nahass, & El-Shabaan, 2016).

Reactions with Aromatic Amines

Research has explored the reactions of quinoline derivatives with aromatic amines. For instance, the ethyl group of certain quinoline compounds can be chlorinated under the influence of thionyl chloride, leading to the formation of various quinoline derivatives. These reactions are significant for understanding the chemical behavior of these compounds (Kutkevichus & Shablinskas, 1971).

Photovoltaic Properties

Quinoline derivatives also demonstrate notable photovoltaic properties. Studies on films of these derivatives show that they have potential applications in organic–inorganic photodiode fabrication. Their electrical properties and diode parameters vary with temperature, indicating their suitability for use in photodiodes (Zeyada, El-Nahass, & El-Shabaan, 2016).

AC Electrical Conductivity and Dielectrical Properties

The AC electrical conductivity and dielectrical properties of quinoline derivatives have been analyzed. Parameters such as barrier height, charge density, and hopping distance have been studied, demonstrating the influence of different substituent groups on these properties (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).

properties

IUPAC Name

6-chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO2/c1-2-23-13-6-3-11(4-7-13)17-10-15(18(20)22)14-9-12(19)5-8-16(14)21-17/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJALSQCZVQBUQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101202278
Record name 6-Chloro-2-(4-ethoxyphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101202278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride

CAS RN

1160263-33-1
Record name 6-Chloro-2-(4-ethoxyphenyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160263-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-(4-ethoxyphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101202278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride
Reactant of Route 3
6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride
Reactant of Route 5
Reactant of Route 5
6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride
Reactant of Route 6
Reactant of Route 6
6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.